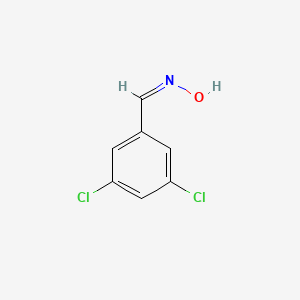
N,N-bis(2-chloroethyl)-2,3,6-trimethoxyphenanthrene-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Phenanthrenecarboxamide,n,n-bis(2-chloroethyl)-2,3,6-trimethoxy- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its phenanthrene backbone, which is a polycyclic aromatic hydrocarbon, and the presence of multiple functional groups, including carboxamide, chloroethyl, and trimethoxy groups. These functional groups contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenanthrenecarboxamide,n,n-bis(2-chloroethyl)-2,3,6-trimethoxy- typically involves multi-step organic synthesis. The starting material is often phenanthrene, which undergoes a series of reactions to introduce the carboxamide, chloroethyl, and trimethoxy groups. Common synthetic routes include:
Nitration and Reduction: Phenanthrene is first nitrated to introduce nitro groups, which are then reduced to amines.
Amidation: The amines are converted to carboxamides through reaction with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
9-Phenanthrenecarboxamide,n,n-bis(2-chloroethyl)-2,3,6-trimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions to introduce different substituents.
Hydrolysis: The carboxamide group can be hydrolyzed to form carboxylic acids and amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthrenequinone derivatives, while substitution reactions can introduce various alkyl or aryl groups.
科学的研究の応用
9-Phenanthrenecarboxamide,n,n-bis(2-chloroethyl)-2,3,6-trimethoxy- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a DNA intercalator, which can affect gene expression and replication.
Medicine: Explored for its anticancer properties due to its ability to form DNA crosslinks, leading to cell death.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 9-Phenanthrenecarboxamide,n,n-bis(2-chloroethyl)-2,3,6-trimethoxy- involves its interaction with DNA. The chloroethyl groups can form covalent bonds with DNA bases, leading to crosslinking and disruption of DNA replication and transcription. This can result in cell cycle arrest and apoptosis, making it a potential anticancer agent. The trimethoxy groups may enhance its solubility and cellular uptake, further contributing to its biological activity.
類似化合物との比較
Similar Compounds
Phenanthrenequinone: Similar polycyclic structure but lacks the carboxamide and chloroethyl groups.
9-Anthracenecarboxamide: Similar carboxamide group but different polycyclic backbone.
Bis(2-chloroethyl)amine: Contains chloroethyl groups but lacks the phenanthrene and trimethoxy groups.
Uniqueness
9-Phenanthrenecarboxamide,n,n-bis(2-chloroethyl)-2,3,6-trimethoxy- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form DNA crosslinks sets it apart from other similar compounds, making it a valuable compound for research in medicinal chemistry and drug development.
特性
CAS番号 |
69966-70-7 |
|---|---|
分子式 |
C22H23Cl2NO4 |
分子量 |
436.3 g/mol |
IUPAC名 |
N,N-bis(2-chloroethyl)-2,3,6-trimethoxyphenanthrene-9-carboxamide |
InChI |
InChI=1S/C22H23Cl2NO4/c1-27-15-4-5-16-18(12-15)17-13-21(29-3)20(28-2)11-14(17)10-19(16)22(26)25(8-6-23)9-7-24/h4-5,10-13H,6-9H2,1-3H3 |
InChIキー |
GTPNZQJVMQFLJN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C3C=C(C(=CC3=CC(=C2C=C1)C(=O)N(CCCl)CCCl)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


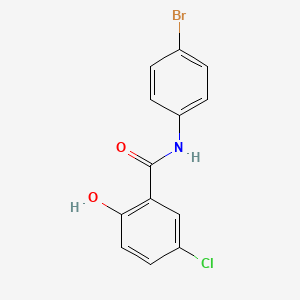


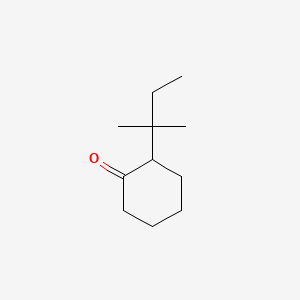
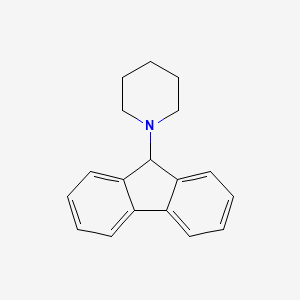
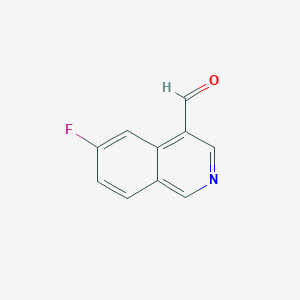
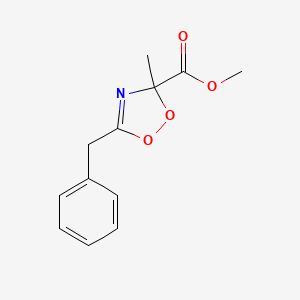

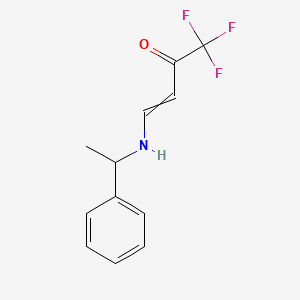
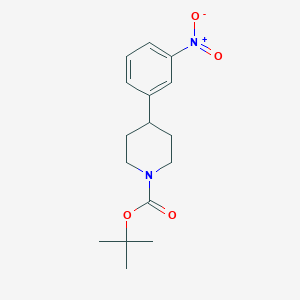
![Benzoic acid, 4-[[(1,3,4-thiadiazol-2-ylamino)carbonyl]amino]-, ethyl ester](/img/structure/B14008666.png)
![n,n'-Dimethylbicyclo[2.2.1]heptane-2,3-dicarboxamide](/img/structure/B14008675.png)
![Ethyl 2-[2-(2-benzoylhydrazinyl)-1,3-thiazol-4-yl]acetate](/img/structure/B14008677.png)
